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3-(Benzyloxy)mandelic Acid
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Overview
Description
3-(Benzyloxy)mandelic Acid is an organic compound that belongs to the class of aromatic alpha hydroxy acids It is characterized by the presence of a benzyloxy group attached to the mandelic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)mandelic Acid typically involves the reaction of benzyl alcohol with mandelic acid. One common method includes the esterification of mandelic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, biocatalytic processes using enzymes such as mandelate racemase have been explored for the production of optically pure this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)mandelic Acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are employed for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Brominated or other substituted derivatives
Scientific Research Applications
3-(Benzyloxy)mandelic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and as a chiral resolving agent in stereochemistry research
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)mandelic Acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in target proteins, leading to increased binding affinity and specificity .
Comparison with Similar Compounds
Mandelic Acid: The parent compound, which lacks the benzyloxy group.
3-Hydroxymandelic Acid: A hydroxyl derivative of mandelic acid.
Benzoic Acid: A simpler aromatic acid with similar oxidation products .
Uniqueness: 3-(Benzyloxy)mandelic Acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s lipophilicity and ability to participate in specific chemical reactions, making it valuable in various synthetic and research applications .
Biological Activity
3-(Benzyloxy)mandelic Acid is an aromatic alpha hydroxy acid that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a benzyloxy group attached to the mandelic acid backbone, demonstrates enhanced lipophilicity and reactivity, making it a valuable candidate in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
The benzyloxy group significantly influences the compound's interaction with biological targets, enhancing its binding affinity to proteins and enzymes.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various bacterial strains, including E. coli, through mechanisms that may involve enzyme inhibition and disruption of metabolic pathways.
- Antioxidant Effects : It exhibits antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially serving as an inhibitor that can alter metabolic pathways relevant to disease processes. This characteristic positions it as a candidate for drug development.
The mechanism of action for this compound involves its ability to bind to hydrophobic pockets within target proteins, which enhances its specificity and efficacy. This binding may lead to the modulation of enzyme activity and subsequent effects on cellular metabolism.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Mandelic Acid | Lacks the benzyloxy group | Parent compound; widely used in pharmaceuticals |
3-Hydroxymandelic Acid | Hydroxyl derivative of mandelic acid | Exhibits different solubility and reactivity |
Benzoic Acid | Simpler aromatic acid | Commonly used as a preservative; lacks hydroxyl functionality |
4-(Benzyloxy)mandelic Acid | Benzyloxy group at a different position | Potentially different biological activities |
The benzyloxy substitution in this compound enhances its lipophilicity and reactivity compared to these similar compounds, allowing it to engage more effectively with biological targets.
Case Studies and Research Findings
Recent studies have explored the biological activity of mandelic acid derivatives, including this compound. For instance, research demonstrated that this compound could inhibit E. coli growth effectively in various environments, including raw and treated wastewater conditions. The study evaluated parameters such as cell viability and ROS generation, indicating that oxidative stress is a significant mechanism underlying its cytotoxic effects .
Another study focused on the synthesis of amide compounds containing mandelic acid groups, revealing antiviral activity against tobacco mosaic virus at specific concentrations . This highlights the potential for developing antiviral agents based on the structural framework provided by mandelic acid derivatives.
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-hydroxy-2-(3-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H14O4/c16-14(15(17)18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,14,16H,10H2,(H,17,18) |
InChI Key |
TXQQCVRQEVBJLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(=O)O)O |
Origin of Product |
United States |
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